4-morpholino-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
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Description
4-morpholino-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase .
Mode of Action
It is known that the compound belongs to the class of organic compounds known as phenylmorpholines . These compounds contain a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Biochemical Pathways
Similar compounds have been involved in reactions such as the suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The compound has been found to have a potential effect on suppressing the production of collagen in vitro . This suggests that it may have applications in conditions where collagen production is a factor, such as fibrotic diseases.
Action Environment
Properties
IUPAC Name |
4-morpholin-4-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-21(17-1-3-19(4-2-17)24-8-10-26-11-9-24)23-14-16-5-7-22-20(13-16)18-6-12-27-15-18/h1-7,12-13,15H,8-11,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUFVKHPVBVIOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.